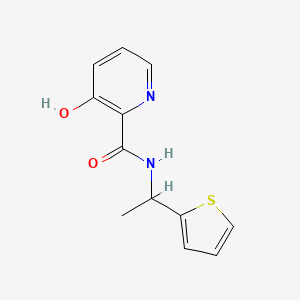

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide

Description

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

3-hydroxy-N-(1-thiophen-2-ylethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H12N2O2S/c1-8(10-5-3-7-17-10)14-12(16)11-9(15)4-2-6-13-11/h2-8,15H,1H3,(H,14,16) |

InChI Key |

VEBNHZUYNSIFGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CS1)NC(=O)C2=C(C=CC=N2)O |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Approaches

The Mannich reaction is a cornerstone for introducing amine functionalities adjacent to carbonyl groups. In a representative procedure, 2-acetylthiophene reacts with dimethylamine hydrochloride and paraformaldehyde in isopropyl alcohol under reflux to form 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Key steps include:

- Reagents : 2-Acetylthiophene (100 g), dimethylamine hydrochloride (81.21 g), paraformaldehyde (35.36 g), concentrated HCl (3.7 g), isopropyl alcohol (240 mL).

- Conditions : Reflux for 12 hours, followed by cooling to 0–5°C and stirring for 6 hours.

- Yield : 135 g (85.7%) of the Mannich base as a white solid.

Subsequent reduction of the ketone moiety using sodium borohydride in ethanol/water mixtures yields the corresponding alcohol. For example, a mixture of the Mannich base (151 kg) in isopropyl alcohol (1500 L) and water (45 L) is refluxed, cooled, and filtered to yield 144 kg of purified product.

Activation of 3-Hydroxypicolinic Acid

The carboxylic acid component, 3-hydroxypicolinic acid, requires activation prior to amide bond formation. Common strategies include:

Acyl Chloride Formation

Coupling Reagent-Mediated Activation

Modern protocols favor coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

- Reagents : 3-Hydroxypicolinic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Conditions : Stirring at 0–5°C for 30 minutes, followed by room temperature for 2 hours.

Amide Coupling Reaction

The final step involves coupling the activated acid with 1-(thiophen-2-yl)ethylamine.

Acyl Chloride Route

EDCl/HOBt-Mediated Coupling

- Reagents : Pre-activated 3-hydroxypicolinic acid (1.0 equiv), 1-(thiophen-2-yl)ethylamine (1.1 equiv).

- Solvent : DMF.

- Conditions : 24 hours at room temperature.

- Workup : Aqueous extraction, drying (Na₂SO₄), and recrystallization from ethanol/water.

Optimization and Scale-Up Considerations

Industrial-scale syntheses emphasize solvent recycling and catalytic efficiency. For instance, a palladium-catalyzed step reported in the DR-NTU study achieves gram-scale yields via optimized olefination, though direct application to this compound requires further validation.

Analytical Data and Characterization

Chemical Reactions Analysis

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxy group or to alter the thiophen-2-yl ethyl substituent.

Substitution: The thiophen-2-yl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide is a heterocyclic compound with a picolinamide backbone, a hydroxy group at the 3-position, and a thiophen-2-yl ethyl substituent at the nitrogen atom. This compound is valuable in various scientific and industrial applications due to its significant biological and chemical properties.

Chemistry

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide serves as a building block for synthesizing more complex heterocyclic compounds. The compound undergoes various chemical reactions, such as oxidation, reduction, and substitution, using reagents like potassium permanganate, sodium borohydride, and various nucleophiles, with the resulting products depending on specific reaction conditions and reagents.

Biology

The compound's unique structure enables it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding. The hydroxy group and the thiophen-2-yl ethyl substituent allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, modulating the activity of the target molecules and leading to various biological effects. Research indicates that similar compounds exhibit various biological activities, including antifungal and antibacterial properties. The thiophene moiety is often associated with enhanced pharmacological effects, potentially acting through mechanisms such as enzyme inhibition or receptor modulation. For example, derivatives with similar structures have shown efficacy against fungal pathogens, making them candidates for further development in antifungal therapies.

Medicine

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development. Specifically, it is of interest in medicinal chemistry due to its structural characteristics that may contribute to its bioactivity.

Industry

The compound is used in developing materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Potential Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The hydroxy group and the thiophen-2-yl ethyl substituent allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide can be compared with other similar compounds, such as:

3-Hydroxy-N-(1-(phenyl)ethyl)picolinamide: This compound has a phenyl group instead of a thiophen-2-yl group, which alters its electronic properties and biological activity.

3-Hydroxy-N-(1-(pyridin-2-yl)ethyl)picolinamide: The pyridin-2-yl group provides different binding characteristics and reactivity compared to the thiophen-2-yl group.

3-Hydroxy-N-(1-(furan-2-yl)ethyl)picolinamide: The furan-2-yl group introduces different electronic and steric effects, impacting the compound’s overall properties.

The uniqueness of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications, drawing from diverse research sources.

Structural Characteristics

The compound consists of a picolinamide structure with a hydroxyl group at the third carbon and a thiophene moiety. The presence of the thiophene ring, known for its aromatic properties, enhances the compound's potential for various biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide typically involves acylation reactions. An acyl chloride derived from picolinic acid is reacted with thiophen-2-amine under basic conditions, often using triethylamine as a catalyst. The general reaction mechanism can be summarized as follows:

- Formation of acyl chloride from picolinic acid.

- Reaction with thiophen-2-amine to form the desired amide.

Biological Activity

Research indicates that compounds similar to 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide exhibit various biological activities, including antifungal and antibacterial properties. The thiophene moiety is often associated with enhanced pharmacological effects, potentially acting through mechanisms such as enzyme inhibition or receptor modulation.

Antifungal Activity

Studies have shown that derivatives with similar structures have demonstrated efficacy against fungal pathogens. For instance, compounds containing thiophene rings have been reported to possess antifungal activity, making them candidates for further development in antifungal therapies.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties as well. Similar compounds have shown effectiveness against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Comparative Analysis of Similar Compounds

To understand the biological activity of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide better, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(thiophen-2-yl)butanamide | Similar amide structure without hydroxyl group | Antibacterial properties |

| N-(thiophen-2-yl)-pyridine-3-carboxamide | Picolinamide base without hydroxyl substitution | Antifungal activity |

| 5-Hydroxy-N-(thiophen-3-yl)pentanamide | Hydroxyl substitution on different thiophene position | Potential anti-inflammatory effects |

The presence of the hydroxyl group in 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide distinguishes it from these similar compounds, potentially enhancing its solubility and bioavailability while contributing to its unique pharmacological profile.

The exact mechanisms through which 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors implicated in disease pathways. Techniques employed in such studies typically include:

- Molecular Docking : To predict binding affinities and interactions with target proteins.

- In Vitro Assays : To evaluate biological activity against various pathogens.

Case Studies and Research Findings

Recent studies have utilized high-throughput screening methods to identify small-molecule inhibitors related to compounds like 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide. For example, research focusing on RNA-binding proteins has identified small molecules that inhibit specific protein interactions, showcasing the potential for this class of compounds in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.